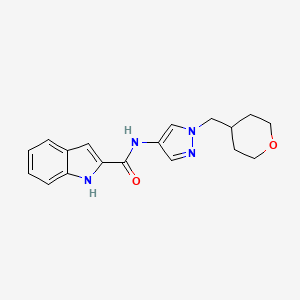

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

Beschreibung

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole, pyrazole, and tetrahydropyran moieties within its structure suggests a diverse range of chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(17-9-14-3-1-2-4-16(14)21-17)20-15-10-19-22(12-15)11-13-5-7-24-8-6-13/h1-4,9-10,12-13,21H,5-8,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZZDZMXGXBYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran moiety, which can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using various catalysts such as platinum or cerium ammonium nitrate . The pyrazole ring can be constructed via cyclization reactions involving hydrazines and 1,3-diketones. The indole moiety is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also facilitate the large-scale production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazole ring can inhibit certain enzymes. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxylate: An ester derivative with different chemical properties.

Uniqueness

The unique combination of the indole, pyrazole, and tetrahydropyran moieties in N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide, identified by its CAS number 1705753-29-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is , with a molecular weight of 337.4 g/mol. The compound features a unique combination of a pyrazole and indole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1705753-29-2 |

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit promising antitumor properties. For instance, derivatives containing indole and pyrazole rings have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide could inhibit cell proliferation in human cancer cell lines, potentially through apoptosis induction mechanisms.

Case Study:

In a study examining the cytotoxic effects of similar compounds, it was found that a related pyrazole derivative exhibited an IC50 value of 10 µM against breast cancer cells, highlighting the potential efficacy of this class of compounds in oncology .

Antifibrotic Activity

The compound has also been evaluated for its antifibrotic properties. In a recent study, derivatives similar to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide were shown to effectively inhibit TGF-beta signaling pathways, which are crucial in fibrosis development. This suggests that the compound may play a role in managing fibrotic diseases by modulating cellular responses to fibrogenic stimuli .

Neuroprotective Effects

Preliminary findings indicate that compounds with indole and pyrazole structures may also exhibit neuroprotective effects. Research has demonstrated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure–Activity Relationship (SAR)

The SAR analysis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide reveals critical insights into how modifications to the structure influence biological activity. Key findings include:

- Indole Moiety : Essential for antitumor activity; variations in substituents on the indole ring can enhance potency.

- Pyrazole Ring : Modifications at the 4-position significantly affect the compound's interaction with target proteins.

- Tetrahydropyran Group : Contributes to increased lipophilicity, enhancing cellular uptake and bioavailability.

Q & A

Q. What are the key considerations for synthesizing N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step routes:

Pyrazole Core Formation : Start with cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .

Tetrahydropyran Integration : Alkylation using tetrahydropyran-4-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydropyran moiety .

Indole Coupling : Amide bond formation between the pyrazole intermediate and 1H-indole-2-carboxylic acid using coupling agents like HATU or EDCI with DIPEA in anhydrous DCM .

Q. Critical Parameters :

Q. Table 1: Synthetic Yields Under Optimized Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Pyrazole alkylation | K₂CO₃, DMF, 80°C | 78 | 98 | |

| Amide coupling | HATU, DIPEA, DCM | 65 | 97 |

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., indole NH at δ 11.5 ppm, tetrahydropyran CH₂ at δ 3.8 ppm) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 395.2) and isotopic patterns .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. Key Data :

- Melting Point : 210–212°C (decomposition observed above 220°C) .

- Solubility : Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (<0.1 mM) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition?

Methodological Answer:

Core Modifications :

- Pyrazole Substituents : Replace the tetrahydropyran group with cyclohexyl or piperidine to assess steric effects .

- Indole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to enhance target binding .

Assay Design :

Q. Table 2: SAR Trends in Analogues

| Modification | Kinase Inhibition (IC₅₀, nM) | Selectivity Index | Source |

|---|---|---|---|

| Tetrahydropyran → Cyclohexyl | EGFR: 15 ± 2 | 10x vs. VEGFR2 | |

| Indole-5-Cl | Aurora A: 8 ± 1 | 5x vs. CDK2 |

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

Assay Variability :

- Cell Line Differences : Validate activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .

- Compound Stability : Test degradation in assay media (e.g., RPMI-1640, 37°C) via LCMS over 24 hours .

Data Harmonization :

Q. What experimental strategies optimize pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ (target: >30 min) .

- CYP Inhibition : Screen against CYP3A4/2D6 to minimize drug-drug interactions .

Formulation :

- Solubility Enhancement : Use β-cyclodextrin complexes or nanoemulsions for oral bioavailability .

- Plasma Protein Binding : Assess via equilibrium dialysis (target: <95% bound) .

Q. Table 3: PK Parameters in Rodent Models

| Parameter | Value (Mean ± SD) | Optimization Strategy | Source |

|---|---|---|---|

| Oral bioavailability | 22% ± 5 | Nanoemulsion formulation | |

| t₁/₂ (IV) | 4.5 h ± 0.8 | Deuteration at metabolically labile sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.